Compound Description: AZD0530 is a potent and selective dual-specific inhibitor of c-Src and Abl kinases. It exhibits favorable pharmacokinetic properties and demonstrates in vivo antitumor activity in preclinical models.
Relevance: AZD0530 belongs to the 4-anilinoquinazoline class of kinase inhibitors, sharing the quinazoline core and the 4-amino substituent with 7-chloro-N-(4-iodophenyl)quinazolin-4-amine. The research highlights the importance of the 4-anilinoquinazoline scaffold for kinase inhibition, suggesting 7-chloro-N-(4-iodophenyl)quinazolin-4-amine could potentially exhibit similar activity.
Compound Description: This compound serves as a key intermediate in synthesizing a series of C-7 substituted 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives investigated for their antibacterial activity.
Relevance: This compound possesses a 7-chloroquinazolin-4-amine core, directly analogous to the target compound. This highlights the 7-chloroquinazolin-4-amine scaffold as a potential pharmacophore for antibacterial activity, indicating that 7-chloro-N-(4-iodophenyl)quinazolin-4-amine might also possess antibacterial properties.
Compound Description: This compound serves as a ligand for complement factor B (FB), a serine protease involved in the alternative pathway of the complement system. The paper discusses the development of FB inhibitors for treating diseases like age-related macular degeneration and glomerular diseases.
Relevance: While not directly structurally similar, this compound emphasizes the broader concept of halogenated aromatic amines as potential pharmacophores. The research highlights the significance of specifically positioned halogens and amine groups for interacting with biological targets, suggesting that the 7-chloro-N-(4-iodophenyl)quinazolin-4-amine structure might also hold potential for similar interactions and biological activity.
Compound Description: Afatinib is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in treating certain types of non-small cell lung cancer.
Relevance: Afatinib shares the 4-anilinoquinazoline core structure with 7-chloro-N-(4-iodophenyl)quinazolin-4-amine. Both compounds have a halogenated aniline substituent at the 4-position of the quinazoline ring. This structural similarity highlights the significance of the 4-anilinoquinazoline scaffold and halogen substitutions in designing kinase inhibitors, suggesting 7-chloro-N-(4-iodophenyl)quinazolin-4-amine might also possess kinase inhibitory activity.
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine
Compound Description: This compound serves as an intermediate in the synthesis of 7-fluoroquinazoline-2,4-diol, an important intermediate for small molecule anticancer drugs.
Relevance: This compound shares a similar scaffold to 7-chloro-N-(4-iodophenyl)quinazolin-4-amine, with both featuring a halogen atom at the 7-position of the quinazoline ring and a chlorine atom at the 2-position. This structural similarity further reinforces the potential of halogenated quinazoline derivatives as lead compounds in medicinal chemistry, suggesting possible anticancer properties for 7-chloro-N-(4-iodophenyl)quinazolin-4-amine.
Compound Description: EP128265 is a potent inducer of apoptosis and inhibits cell proliferation in various cancer cell lines. It also demonstrates efficacy in inhibiting tubulin polymerization and in vivo tumor growth.
Relevance: EP128265 shares a structural resemblance with 7-chloro-N-(4-iodophenyl)quinazolin-4-amine. Both compounds belong to the 4-anilinoquinazoline class and feature a chlorine atom at the 2-position of the quinazoline ring. This structural similarity, along with EP128265's anticancer activity, suggests that the 7-chloro-N-(4-iodophenyl)quinazolin-4-amine might also exhibit potential as an anticancer agent.
Compound Description: DW-8 exhibits antiproliferative efficacy against colorectal cancer cell lines, inducing apoptosis via cell cycle arrest at the G2 phase and activation of the intrinsic apoptotic pathway.
Relevance: DW-8, a 4-anilinoquinazoline derivative, shares its core structure with 7-chloro-N-(4-iodophenyl)quinazolin-4-amine. The presence of a halogenated aniline substituent at the 4-position is a common feature. The structural similarity and DW-8's potent anticancer activity further highlight the potential of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine as a possible anticancer agent.
Compound Description: Compound 37d exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs) 1, 2, 4, 8, and 9, inducing cell cycle arrest and apoptosis in hematologic malignancy models.
Relevance: Although structurally distinct from 7-chloro-N-(4-iodophenyl)quinazolin-4-amine, Compound 37d shares the quinazoline core. This emphasizes the versatility of the quinazoline scaffold in medicinal chemistry and its utility in targeting diverse therapeutic areas, including cancer. The research on Compound 37d as a CDK inhibitor suggests that exploring the biological activity of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine, which also contains the quinazoline core, could be worthwhile.
6-Chloro-N-methylpyrimidin-4-amine
Compound Description: This compound is a simple halogenated pyrimidine derivative. The paper solely focuses on reporting its crystal structure without delving into its biological activity.
Relevance: Although structurally different from 7-chloro-N-(4-iodophenyl)quinazolin-4-amine, it highlights the importance of halogenated heterocycles in medicinal chemistry. Both compounds contain a halogenated six-membered aromatic ring with an amine substituent. This structural similarity, while not definitive, suggests a broader relevance of halogenated heterocycles in drug discovery.
Compound Description: Tizanidine is a centrally acting muscle relaxant primarily used to treat spasticity. It is thought to work by acting as an agonist at α2 adrenergic receptors in the central nervous system.
Relevance: While structurally distinct from 7-chloro-N-(4-iodophenyl)quinazolin-4-amine, Tizanidine's inclusion underscores the importance of halogenated aromatic amines in medicinal chemistry. Both compounds share a halogen substituent on an aromatic ring system and an amine group. Even though the core structures differ, the shared features suggest a broader relevance of these chemical motifs in designing biologically active molecules.
Compound Description: This compound is a halogenated quinoline derivative featuring a hydrazone moiety. The paper focuses on reporting its crystal structure and does not provide data on biological activity.
Relevance: This compound shares a structural similarity with 7-chloro-N-(4-iodophenyl)quinazolin-4-amine in the form of the 7-chloroquinoline moiety. The presence of halogens in both structures, despite different core structures and substituents, suggests a possible role for halogenation in influencing molecular properties relevant to biological activity.
Relevance: This compound shares the core structure of 4-anilinoquinazoline with 7-chloro-N-(4-iodophenyl)quinazolin-4-amine. Both compounds possess a substituted aniline group attached to the 4-position of the quinazoline ring. While the specific substitutions differ significantly, the shared scaffold suggests a potential for 7-chloro-N-(4-iodophenyl)quinazolin-4-amine to be incorporated into pharmaceutical compositions, although its specific therapeutic use cannot be inferred from this relation.
Compound Description: This compound is a quinazoline derivative described in a patent focusing on its synthesis. The patent does not disclose specific biological activity or therapeutic application.
Relevance: This compound shares the 4-anilinoquinazoline core with 7-chloro-N-(4-iodophenyl)quinazolin-4-amine. The presence of halogens on the aniline ring, even though the positions and substitution patterns differ, suggests that halogenation of the aniline ring might be a common strategy in modifying the properties of 4-anilinoquinazolines for potential biological applications.
Compound Description: This compound is a halogenated pyrimidine derivative. The paper focuses solely on its crystal structure and does not provide information on biological activity.
Relevance: This compound highlights the use of halogens and nitro groups in modifying pyrimidine derivatives. Even though structurally different from 7-chloro-N-(4-iodophenyl)quinazolin-4-amine, it emphasizes the broader context of halogenated heterocyclic compounds in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.